molecular formula C23H18O8 B12186970 ethyl [(7'-methoxy-2,2'-dioxo-2H,2'H-3,4'-bichromen-7-yl)oxy]acetate

ethyl [(7'-methoxy-2,2'-dioxo-2H,2'H-3,4'-bichromen-7-yl)oxy]acetate

Cat. No.: B12186970
M. Wt: 422.4 g/mol
InChI Key: SORFHZMBTVVCSU-UHFFFAOYSA-N
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Description

Ethyl [(7’-methoxy-2,2’-dioxo-2H,2’H-3,4’-bichromen-7-yl)oxy]acetate is a complex organic compound with a molecular formula of C24H20O8

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [(7’-methoxy-2,2’-dioxo-2H,2’H-3,4’-bichromen-7-yl)oxy]acetate typically involves the reaction of 7-methoxy-2,2’-dioxo-2H,2’H-3,4’-bichromen with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are employed to obtain high-purity ethyl [(7’-methoxy-2,2’-dioxo-2H,2’H-3,4’-bichromen-7-yl)oxy]acetate .

Chemical Reactions Analysis

Types of Reactions

Ethyl [(7’-methoxy-2,2’-dioxo-2H,2’H-3,4’-bichromen-7-yl)oxy]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of bichromenes, such as quinones, hydroquinones, and substituted bichromenes .

Scientific Research Applications

Ethyl [(7’-methoxy-2,2’-dioxo-2H,2’H-3,4’-bichromen-7-yl)oxy]acetate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl [(7’-methoxy-2,2’-dioxo-2H,2’H-3,4’-bichromen-7-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl [(7’-methoxy-2,2’-dioxo-2H,2’H-3,4’-bichromen-7-yl)oxy]acetate is unique due to its specific substitution pattern and the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

Ethyl [(7'-methoxy-2,2'-dioxo-2H,2'H-3,4'-bichromen-7-yl)oxy]acetate is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound features a complex structure characterized by a bichromene moiety with methoxy and dioxo substitutions. Its chemical formula is C18H16O5C_{18}H_{16}O_5, and it has a molecular weight of approximately 316.32 g/mol.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. The antioxidant capacity can be attributed to their ability to scavenge free radicals and reduce oxidative stress in cells. For instance, studies have shown that related compounds can inhibit lipid peroxidation and enhance the activity of endogenous antioxidant enzymes .

Anti-inflammatory Effects

Ethyl acetate extracts containing similar structures have demonstrated anti-inflammatory effects in various models. In animal studies, administration of these extracts resulted in reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting a potential mechanism for managing inflammatory diseases . The modulation of inflammatory pathways may be mediated through the inhibition of NF-kB signaling.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have shown that it can induce apoptosis in cancer cell lines through mechanisms such as the activation of caspases and the disruption of mitochondrial membrane potential . Further investigations are needed to elucidate its efficacy across different cancer types.

Cellular Mechanisms

The biological activity of this compound is likely mediated through several cellular pathways:

  • Antioxidant Defense : Enhances the expression of genes involved in antioxidant defense.
  • Inflammatory Pathways : Inhibits the expression of cyclooxygenase (COX) enzymes and lipoxygenases.
  • Apoptotic Pathways : Activates intrinsic apoptotic pathways leading to cell death in tumor cells.

Study 1: Antioxidant Activity

A study evaluated the antioxidant activity of various derivatives related to this compound using DPPH and ABTS assays. Results indicated that these compounds exhibited significant free radical scavenging activity with IC50 values comparable to standard antioxidants such as ascorbic acid .

Study 2: Anti-inflammatory Effects

In a controlled experiment involving LPS-induced inflammation in rats, treatment with ethyl acetate extracts significantly reduced serum levels of inflammatory markers compared to untreated controls. The high-dose group showed a marked decrease in TNF-α and IL-6 levels .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantScavenging of free radicals; reduced oxidative stress
Anti-inflammatoryDecreased levels of TNF-α and IL-6
AnticancerInduction of apoptosis in cancer cell lines

Properties

Molecular Formula

C23H18O8

Molecular Weight

422.4 g/mol

IUPAC Name

ethyl 2-[3-(7-methoxy-2-oxochromen-4-yl)-2-oxochromen-7-yl]oxyacetate

InChI

InChI=1S/C23H18O8/c1-3-28-22(25)12-29-15-5-4-13-8-18(23(26)31-19(13)10-15)17-11-21(24)30-20-9-14(27-2)6-7-16(17)20/h4-11H,3,12H2,1-2H3

InChI Key

SORFHZMBTVVCSU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC(=O)OC4=C3C=CC(=C4)OC

Origin of Product

United States

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